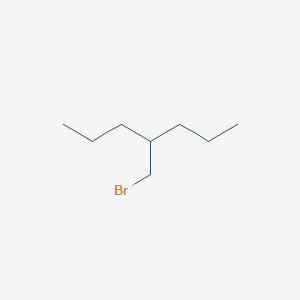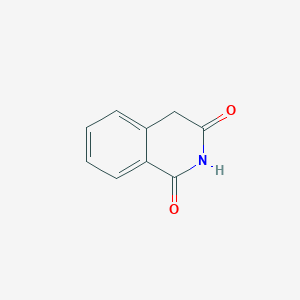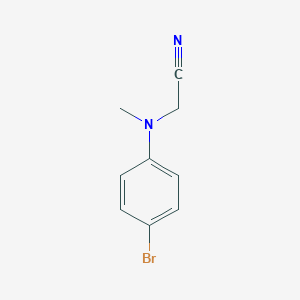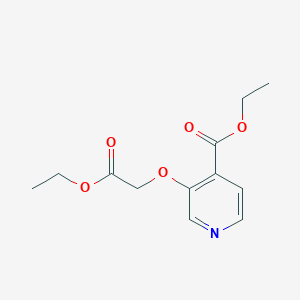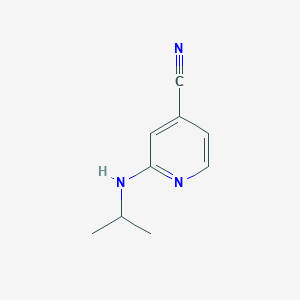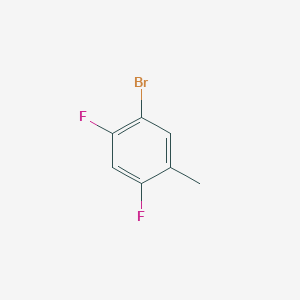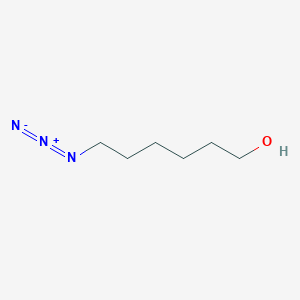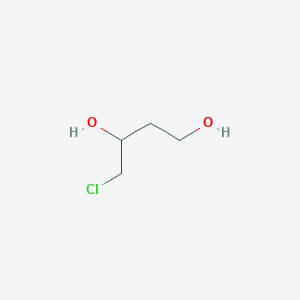
4-Chloro-1,3-butanediol
Overview
Description
4-Chloro-1,3-butanediol (CBDOH) is a chemical compound that belongs to the class of chlorinated alcohols. It is commonly used in the synthesis of various organic compounds due to its unique chemical properties. CBDOH is a clear liquid with a molecular weight of 136.56 g/mol and a boiling point of 225 °C.
Mechanism Of Action
The mechanism of action of 4-Chloro-1,3-butanediol is not well understood, but it is believed to act as an alkylating agent, reacting with cellular nucleophiles such as proteins and DNA. This can lead to the formation of adducts that can interfere with cellular processes and cause toxicity.
Biochemical And Physiological Effects
4-Chloro-1,3-butanediol has been shown to have toxic effects on a variety of cell types, including human liver cells and rat neuronal cells. It has been shown to induce DNA damage and apoptosis in these cells, as well as disrupt cellular respiration and metabolism. 4-Chloro-1,3-butanediol has also been shown to have mutagenic and carcinogenic properties in animal studies.
Advantages And Limitations For Lab Experiments
4-Chloro-1,3-butanediol is a useful starting material for the synthesis of various organic compounds, and its unique chemical properties make it a valuable tool in organic synthesis. However, its toxic and potentially carcinogenic properties make it a hazardous chemical to work with, and appropriate safety precautions should be taken when handling 4-Chloro-1,3-butanediol.
Future Directions
There are several potential future directions for research on 4-Chloro-1,3-butanediol. One area of interest is the development of safer and more efficient synthesis methods for 4-Chloro-1,3-butanediol and related compounds. Another area of interest is the investigation of 4-Chloro-1,3-butanediol's potential as a chiral auxiliary in asymmetric synthesis. Finally, there is potential for the development of 4-Chloro-1,3-butanediol-based drugs or other therapeutics, although this would require further investigation into its toxicity and potential side effects.
Conclusion
In conclusion, 4-Chloro-1,3-butanediol is a valuable starting material for the synthesis of various organic compounds, but its toxic and potentially carcinogenic properties make it a hazardous chemical to work with. Its mechanism of action is not well understood, but it has been shown to have toxic effects on a variety of cell types. Future research directions include the development of safer synthesis methods, investigation of its potential as a chiral auxiliary, and exploration of its potential as a therapeutic agent.
Scientific Research Applications
4-Chloro-1,3-butanediol has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It is commonly used as a building block for the synthesis of pharmaceuticals, agrochemicals, and surfactants. 4-Chloro-1,3-butanediol has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the final product.
properties
CAS RN |
145873-44-5 |
|---|---|
Product Name |
4-Chloro-1,3-butanediol |
Molecular Formula |
C4H9ClO2 |
Molecular Weight |
124.56 g/mol |
IUPAC Name |
4-chlorobutane-1,3-diol |
InChI |
InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 |
InChI Key |
IQDXPPKWNPMHJI-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCl)O |
Canonical SMILES |
C(CO)C(CCl)O |
synonyms |
4-Chloro-1,3-butanediol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


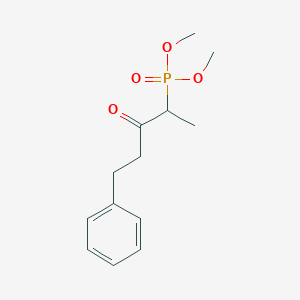
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
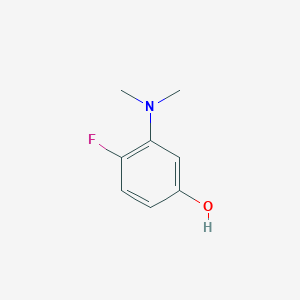
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

